Cas no 79516-82-8 (20-OH-LTB4)

20-OH-LTB4 (20-Hydroxy-Leukotriene B4) is a hydroxylated metabolite of Leukotriene B4 (LTB4), a potent mediator of inflammation derived from arachidonic acid metabolism. This metabolite is formed via the action of cytochrome P450 enzymes, particularly CYP4F3, and plays a regulatory role in modulating LTB4's inflammatory and chemotactic effects. 20-OH-LTB4 exhibits reduced biological activity compared to LTB4, serving as a feedback mechanism to attenuate excessive inflammatory responses. It is widely used in research to study leukotriene metabolism, inflammation pathways, and immune regulation. The compound is valuable for investigating the enzymatic degradation of LTB4 and its role in resolving inflammatory processes. High-purity 20-OH-LTB4 is essential for accurate in vitro and in vivo studies.
20-OH-LTB4 structure
20-OH-LTB4 structure
Product Name:20-OH-LTB4
CAS No:79516-82-8
MF:C20H32O5
MW:352.465086936951
CID:555337
PubChem ID:5280745
Update Time:2025-10-29

20-OH-LTB4 Chemical and Physical Properties

Names and Identifiers

    • 6,8,10,14-Eicosatetraenoicacid, 5,12,20-trihydroxy-, (5S,6Z,8E,10E,12R,14Z)-
    • (5S,12R)-5,12,20-TRIHYDROXY-(6Z,8E,10E,14Z)-EICOSATETRAENOIC ACID
    • 20-hydroxy Leukotriene B4
    • 20-hydroxyleukotriene
    • 20-hydroxy-leukotriene B4
    • 20-Hydroxy-LTB4
    • 20-OH-LTB4
    • 5S,12R,20-TRIHYDROXY-6Z,8E,10E,14Z-EICOSATETRAENOIC ACID
    • hydroxyleukotriene B4
    • BML1-E05
    • 20-hydroxy LTB4
    • CHEBI:15646
    • (5S,12R)-5,12,20-Trihydroxy-(6Z,8E,10E,14Z)-eicosatetraenoate
    • (6Z,8E,10E,14Z)-(5S,12R)-5,12,20-Trihydroxyeicosa-6,8,10,14-tetraenoic acid
    • (6Z,8E,10E,14Z)-(5S,12R)-5,12,20-Trihydroxyicosa-6,8,10,14-tetraenoic acid
    • 20-OH-5S,12S-dihydroxy-6,10-trans-8,14-cis-eicosatetraenoic acid
    • omega-Hydroxy-LTB4
    • w-Hydroxy-LTB4
    • LTB4-20-hydroxy
    • [S-[R*,S*-(E,Z,E,Z)]]-5,12,20-trihydroxy-6,8,10,14-Eicosatetraenoic acid
    • Q27071451
    • (6Z,8E,10E,14Z)-(5S,12R)-5,12,20-Trihydroxyicosa-6,8,10,14-tetraenoate
    • 79516-82-8
    • SR-01000946893
    • SR-01000946893-1
    • [S-[R*,S*-(E,Z,E,Z)]]-5,12,20-trihydroxy-6,8,10,14-Eicosatetraenoate
    • CHEMBL1593789
    • BDBM85696
    • 6,8,10,14-Eicosatetraenoic acid, 5,12,20-trihydroxy-, (5S,6Z,8E,10E,12R,14Z)-
    • LMFA03020018
    • C04853
    • (5S,6Z,8E,10E,12R,14Z)-5,12,20-trihydroxyicosa-6,8,10,14-tetraenoic acid
    • CS-0062366
    • AKOS027378121
    • PD021022
    • 5,12,20-THETE
    • GTPL3399
    • LTB4_20-Hydroxy
    • HY-113479
    • DTXSID901316948
    • 20-OH-Leukotriene B4
    • NCGC00161274-01
    • 20-OH-5S,12S-dihydroxy-6,10-trans-8,14-cis-eicosatetraenoate
    • 5S,12R,20-trihydroxy-6Z,8E,10E,14Z-eicosatetraenoate
    • (6Z,8E,10E,14Z)-(5S,12R)-5,12,20-Trihydroxyeicosa-6,8,10,14-tetraenoate
    • 20-hydroxyleukotriene B4
    • SCHEMBL142275
    • Inchi: 1S/C20H32O5/c21-17-10-6-2-1-3-7-12-18(22)13-8-4-5-9-14-19(23)15-11-16-20(24)25/h3-5,7-9,13-14,18-19,21-23H,1-2,6,10-12,15-17H2,(H,24,25)/b5-4+,7-3-,13-8+,14-9-/t18-,19-/m1/s1
    • InChI Key: PTJFJXLGRSTECQ-PSPARDEHSA-N
    • SMILES: O[C@H](/C=C\C=C\C=C\[C@@H](C/C=C\CCCCCO)O)CCCC(=O)O

Computed Properties

  • Exact Mass: 352.22500
  • Monoisotopic Mass: 352.22497412g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 15
  • Complexity: 437
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 98Ų

Experimental Properties

  • Color/Form: Liquid
  • Density: 1.097
  • Boiling Point: 581.8°C at 760 mmHg
  • Flash Point: 319.7°C
  • Refractive Index: 1.541
  • PSA: 97.99000
  • LogP: 3.13070
  • Solubility: Not determined

20-OH-LTB4 Security Information

  • Hazardous Material transportation number:UN 1170 3/PG 2
  • WGK Germany:3
  • Hazard Category Code: 11-36/37/38
  • Safety Instruction: S16; S26; S36
  • Hazardous Material Identification: F Xi
  • Safety Term:16-26-36
  • Risk Phrases:R11; R36/37/38
  • Storage Condition:−20°C

20-OH-LTB4 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
G377488-1mg
20-OH-LTB4
79516-82-8
1mg
$2096.00 2023-05-18
TRC
G377488-2.5mg
20-OH-LTB4
79516-82-8
2.5mg
$4305.00 2023-05-18
TRC
G377488-5mg
20-OH-LTB4
79516-82-8
5mg
$7824.00 2023-05-18
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci67084-25ug
20-hydroxy Leukotriene B4
79516-82-8 98%
25ug
¥1890.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci67084-50ug
20-hydroxy Leukotriene B4
79516-82-8 98%
50ug
¥3469.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci67084-100ug
20-hydroxy Leukotriene B4
79516-82-8 98%
100ug
¥6558.00 2022-04-26
SHENG KE LU SI SHENG WU JI SHU
sc-200959-50 µg
20-OH-LTB4,
79516-82-8 ≥99%
50µg
¥4,550.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-200959A-1 mg
20-OH-LTB4,
79516-82-8 ≥99%
1mg
¥45,164.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-200959-50µg
20-OH-LTB4,
79516-82-8 ≥99%
50µg
¥4550.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-200959A-1mg
20-OH-LTB4,
79516-82-8 ≥99%
1mg
¥45164.00 2023-09-05

Additional information on 20-OH-LTB4

20-OH-LTB4: A Comprehensive Overview

20-OH-LTB4, also known as Leukotriene B4, is a bioactive lipid mediator with the CAS number 79516-82-8. This compound plays a critical role in various physiological and pathological processes, particularly in inflammation and immune responses. Recent studies have highlighted its involvement in chronic inflammatory diseases, such as asthma, arthritis, and cardiovascular disorders. The compound is synthesized through the oxidation of arachidonic acid by the enzyme 5-lipoxygenase, making it a key player in the leukotriene pathway.

The biological functions of 20-OH-LTB4 are mediated through its interaction with specific receptors, primarily the BLT1 and BLT2 receptors. These receptors are expressed on various immune cells, including neutrophils, eosinophils, and monocytes. Activation of these receptors triggers downstream signaling pathways that promote cell migration, adhesion, and cytokine production. Recent research has demonstrated that LTB4 signaling is also involved in the regulation of cancer progression, where it promotes tumor growth and metastasis by enhancing angiogenesis and suppressing anti-tumor immunity.

In terms of therapeutic applications, 20-OH-LTB4 has been a target for drug development in inflammatory diseases. Several inhibitors of the LTB4 receptor have been developed and tested in clinical trials. For instance, vercirnon (MK-0591) and CAY10593 are examples of BLT1 receptor antagonists that have shown promise in reducing inflammation in preclinical models. Additionally, synthetic analogs of LTB4 have been used as tools to study its role in various pathological conditions.

The synthesis of 20-OH-LTB4 involves a multi-step process that includes the oxidation of arachidonic acid followed by enzymatic transformations. Recent advancements in synthetic chemistry have enabled the production of high-purity LTB4 for research purposes. These methods often utilize recombinant enzymes to mimic the natural biosynthesis pathway, ensuring high yields and specificity.

In conclusion, 20-OH-LTB4 is a versatile bioactive molecule with significant implications in both basic research and therapeutic development. Its role in inflammation, immunity, and cancer makes it a valuable target for understanding disease mechanisms and designing novel therapeutics. Continued research into its molecular mechanisms and therapeutic potential will undoubtedly contribute to the development of innovative treatments for inflammatory and neoplastic disorders.

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.